molecular formula C18H18N2O4S B1335404 1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea CAS No. 25508-20-7

1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea

Cat. No. B1335404
Key on ui cas rn: 25508-20-7
M. Wt: 358.4 g/mol
InChI Key: CGAMNSKIHXUDMK-UHFFFAOYSA-N
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Patent
US08012985B2

Procedure details

2 ml (14.4 mol) of benzyl chloroformate are added dropwise, under vigorous stirring, to a solution of 1 g (3.60 mmol) of S-methylisothiourea sulphate in 40 ml of a diphasic mixture of dichloromethane/saturated aqueous sodium bicarbonate solution (1:1). Stirring is maintained at ambient temperature for 25 hours. After which, the aqueous phase is extracted 3 times with dichloromethane. The combined organic phases are then washed with water, then dried over sodium sulphate and evaporated under reduced pressure. The residue obtained is purified by chromatography on a silica column (DCM) in order to produce 1.06 g (82%) of product in the form of a yellow oil.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
diphasic mixture
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:3].S(O)(O)(=O)=O.[CH3:17][S:18][C:19](=[NH:21])[NH2:20]>ClCCl>[CH2:5]([O:4][C:2]([NH:21][C:19](=[N:20][C:2]([O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:3])[S:18][CH3:17])=[O:3])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Name
Quantity
1 g
Type
reactant
Smiles
S(=O)(=O)(O)O.CSC(N)=N
Name
diphasic mixture
Quantity
40 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After which, the aqueous phase is extracted 3 times with dichloromethane
WASH
Type
WASH
Details
The combined organic phases are then washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on a silica column (DCM) in order

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NC(SC)=NC(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.06 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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